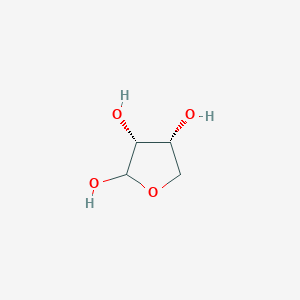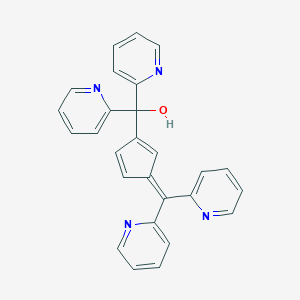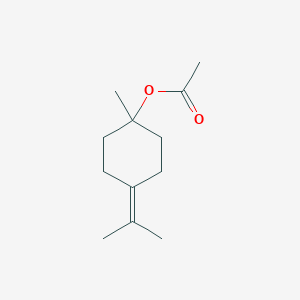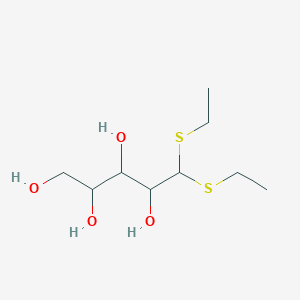
ジエチルメルカプト-D-アラビノース
説明
Diethylmercaptal-D-arabinose is a synthetic compound that has garnered significant attention in various fields of research, including chemistry, biology, and industry. It is a derivative of D-arabinose, a naturally occurring sugar, and diethylmercaptal, an odorless, colorless, and flammable liquid primarily used as a solvent in various industries . The compound is synthesized with the intention of forming a potent glycosylation inhibitor, making it a valuable tool in scientific research .
科学的研究の応用
作用機序
Target of Action
Diethylmercaptal-D-arabinose, also known as 5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol, primarily targets cancer cells . The compound’s primary targets are the p38 MAPK signaling pathway and the autophagy process in breast cancer cells .
Mode of Action
The compound interacts with its targets by inducing cell cycle arrest and promoting autophagy via the p38 MAPK signaling pathway . This interaction results in the inhibition of cell proliferation in a dose-dependent manner .
Biochemical Pathways
The affected biochemical pathway is the p38 MAPK signaling pathway . The activation of this pathway by Diethylmercaptal-D-arabinose leads to the promotion of autophagy in breast cancer cells . The downstream effects include G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Pharmacokinetics
It is known that the compound can be administered to mice via gavage, suggesting oral bioavailability
Result of Action
The molecular and cellular effects of Diethylmercaptal-D-arabinose’s action include the induction of cytotoxicity, cell cycle arrest, and the promotion of autophagy . These effects result in the dramatic inhibition of cell proliferation, which is associated with the activation of the p38 MAPK signaling pathway and autophagy in breast cancer cells .
Action Environment
The action, efficacy, and stability of Diethylmercaptal-D-arabinose can be influenced by various environmental factors. For instance, the presence of inhibitors of autophagy or p38 MAPK can reverse the efficacy of Diethylmercaptal-D-arabinose
準備方法
Synthetic Routes and Reaction Conditions: Diethylmercaptal-D-arabinose is chemically synthesized through a series of reactions. Initially, diethylmercaptal is reacted with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield Diethylmercaptal-D-arabinose . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Diethylmercaptal-D-arabinose involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for its intended applications .
化学反応の分析
Types of Reactions: Diethylmercaptal-D-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Diethylmercaptal-D-arabinose.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
類似化合物との比較
D-arabinose: A naturally occurring sugar that is a component of the cell walls of various organisms.
Diethylmercaptal: An odorless, colorless, and flammable liquid used as a solvent.
Arabinosylcytosine: A nucleoside analog used in chemotherapy.
Uniqueness: Diethylmercaptal-D-arabinose is unique due to its potent glycosylation inhibitory properties and its ability to induce cell cycle arrest and promote autophagy in cancer cells. These characteristics make it a valuable tool in both scientific research and potential therapeutic applications .
特性
IUPAC Name |
5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1941-50-0, 13263-74-6, 7152-47-8 | |
| Record name | Arabinose, diethyl mercaptal, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170213 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arabinose, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






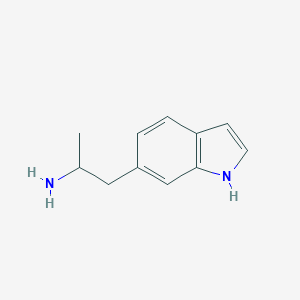

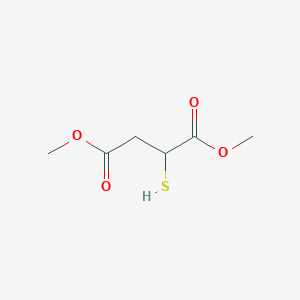
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
